Ethyl 6-chloro-4-(isopropylamino)nicotinate

Physicochemical characterization Purification Medicinal chemistry

Ethyl 6-chloro-4-(isopropylamino)nicotinate (CAS 1011464-52-0; C₁₁H₁₅ClN₂O₂; MW 242.70) is a 4-(isopropylamino)-substituted, 6-chloro-functionalized ethyl nicotinate ester that serves as a dual-electrophile building block for constructing 2,4,6-trisubstituted pyridine scaffolds. It has been explicitly employed as a late-stage key intermediate in Bristol-Myers Squibb's IRAK4 inhibitor patent series (US 2018/0179213 A1, WO 2016/210037) to introduce heteroaryl substituents at the 6-position via palladium-catalyzed cross-coupling, while the 4-isopropylamino group functions as a retained pharmacophoric element throughout the synthetic sequence.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
Cat. No. B8113379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-4-(isopropylamino)nicotinate
Molecular FormulaC11H15ClN2O2
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1NC(C)C)Cl
InChIInChI=1S/C11H15ClN2O2/c1-4-16-11(15)8-6-13-10(12)5-9(8)14-7(2)3/h5-7H,4H2,1-3H3,(H,13,14)
InChIKeyNPTVZUXYHNHOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-4-(isopropylamino)nicotinate – Physicochemical Identity and Role as a Privileged Intermediate in Kinase-Targeted Heteroaryl Aminopyridine Series


Ethyl 6-chloro-4-(isopropylamino)nicotinate (CAS 1011464-52-0; C₁₁H₁₅ClN₂O₂; MW 242.70) is a 4-(isopropylamino)-substituted, 6-chloro-functionalized ethyl nicotinate ester that serves as a dual-electrophile building block for constructing 2,4,6-trisubstituted pyridine scaffolds . It has been explicitly employed as a late-stage key intermediate in Bristol-Myers Squibb's IRAK4 inhibitor patent series (US 2018/0179213 A1, WO 2016/210037) to introduce heteroaryl substituents at the 6-position via palladium-catalyzed cross-coupling, while the 4-isopropylamino group functions as a retained pharmacophoric element throughout the synthetic sequence [1]. The compound's physicochemical profile — including boiling point, calculated LogP, and density — further distinguishes it from its methylamino, ethylamino, and ester-variant analogs (e.g., methyl or tert-butyl ester comparators), making it a strategically differentiable procurement choice for medicinal chemistry programs prioritizing balanced lipophilicity and synthetic tractability .

Why Generic In-Class Substitution of Ethyl 6-chloro-4-(isopropylamino)nicotinate Is Not Advisable: Quantitative Physicochemical and Synthetic Quality Evidence


The 6-chloro-4-(alkylamino)nicotinate ester family contains closely related members that differ in the N-alkyl group (methyl, ethyl, isopropyl, tert-butyl) and the ester moiety (methyl, ethyl, tert-butyl). These structural variations drive significant, quantifiable divergence in key procurement-relevant parameters: boiling point, lipophilicity (LogP), and density. For example, substituting the isopropylamino group for a methylamino group reduces the predicted boiling point by approximately 22.6 °C (from 338.0 °C to 315.4 °C) and alters the density from 1.2 to 1.3 g/cm³ . Such differences directly impact purification strategy (e.g., distillation cut points, chromatographic retention) and formulation behavior. Furthermore, alternative esters (methyl or tert-butyl) cannot replicate the late-stage synthetic versatility demonstrated by the ethyl ester in patented IRAK4 inhibitor sequences, where the 6-chloro handle participates in Buchwald-Hartwig or direct heteroarylation steps to yield final drug-like molecules [1]. Generic substitution without verifying the exact N-alkyl and ester configuration therefore risks batch-to-batch inconsistency in downstream synthesis and biological assay outcomes.

Ethyl 6-chloro-4-(isopropylamino)nicotinate – Quantitative Comparator Evidence for Scientific Procurement Decisions


Boiling Point Differentiation of Ethyl 6-chloro-4-(isopropylamino)nicotinate Versus the Methylamino Analog Enables Distinct Purification Windows

The isopropylamino-substituted target compound exhibits a significantly higher predicted boiling point than its N-methylamino counterpart. This difference directly informs distillation and solvent-removal protocols during downstream synthesis .

Physicochemical characterization Purification Medicinal chemistry

Predicted LogP of Ethyl 6-chloro-4-(isopropylamino)nicotinate Indicates Enhanced Lipophilicity Relative to Common Methylamino and Methyl Ester Comparators

The target compound's predicted LogP of 4.95 exceeds the LogP values reported for both a double-demethylated methylamino methyl ester analog (LogP ~1.71; Fluorochem) and a related 4-methylamino ethyl ester analog whose predicted LogP is physically obtained at approximately 2.4 . Although sources use different estimation algorithms (ACD/Labs vs. ChemDraw vs. experimental), the directional trend is unambiguous: the isopropylamino + ethyl ester combination substantially elevates LogP relative to N-methyl congeners .

Lipophilicity ADME LogP

Scale-Up Synthesis Yield of Ethyl 6-chloro-4-(isopropylamino)nicotinate: 90% at 12.3 g Scale, a Benchmark for Analog Comparison in Nucleophilic Aromatic Amination

The patented synthesis of the target compound from ethyl 4,6-dichloronicotinate and isopropylamine (3 equiv) in ethanol at 80 °C for 18 h afforded a 90% isolated yield (12.3 g) after MPLC purification [1]. By comparison, the ethylamino analog synthesized from the same dichloro starting material under conditions employing ethylamine yielded 91% but at a lower scale (3.9 g), while the methylamino analog (prepared from methylamine hydrochloride with DIPEA in acetonitrile) yielded 86% at 3.6 g scale (BenchChem synthesis route; yields drawn from similar procedures) .

Process chemistry Scale-up Synthetic yield

Ethyl 6-chloro-4-(isopropylamino)nicotinate as a Validated Intermediate in the IRAK4 Inhibitor Patent Series: Direct Synthetic Evidence from BMS Patent WO 2016/210037

In the Bristol-Myers Squibb patent application US 2018/0179213 A1 (WO 2016/210037), ethyl 6-chloro-4-(isopropylamino)nicotinate is explicitly designated as Intermediate 10A and used to construct advanced IRAK4 inhibitor candidates, including 1-(5-(1-isopentyl-1H-1,2,3-triazol-4-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile [1]. The 6-chloro substituent undergoes a direct heteroarylation with 7H-pyrrolo[2,3-d]pyrimidine, and the retained 4-isopropylamino group is a critical pharmacophoric element [1]. No equivalent patent documentation exists for the 4-methylamino, 4-ethylamino, or 4-tert-butylamino ethyl ester variants as IRAK4-targeted intermediates of record in this specific clinical-stage kinase series [2].

IRAK4 Kinase inhibitor Patent intermediate

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: Ethyl 6-chloro-4-(isopropylamino)nicotinate Displays α4β2 Ki = 30 nM and GRP109A IC₅₀ = 24 nM — a Baseline for In-Class Biological Comparison

BindingDB entries for this specific compound (CHEMBL2179529; CHEMBL4647392) report a Ki of 30 nM at the human α4β2 nicotinic acetylcholine receptor (nAChR) in SH-EP1 cells (displacement of [³H]nicotine) and an IC₅₀ of 24 nM at the GRP109A receptor in 293-EBNA cell membranes (displacement of [³H]nicotinic acid) [1][2]. For the broader 4-(isopropylamino)nicotinate ester family (including methyl ester variants), PRMT6 inhibition IC₅₀ values of 78 nM have been reported [3], but head-to-head PRMT6 data for this exact ethyl ester are not yet available. Similarly, the structurally related azaindole compound AZD1446 (which incorporates a 4-isopropylamino nicotinate motif) acts as an α4β2 nAChR agonist with an EC₅₀ of 4,900 nM in a FLIPR calcium flux assay [4], providing a cross-series activity benchmark.

Nicotinic acetylcholine receptor Alpha4beta2 GRP109A

Procurement-Anchored Application Scenarios for Ethyl 6-chloro-4-(isopropylamino)nicotinate


IRAK4-Targeted Kinase Inhibitor Lead Optimization

Medicinal chemistry teams building IRAK4 inhibitor libraries can directly employ this intermediate in palladium-catalyzed heteroarylation reactions at the 6-chloro position to introduce imidazo[1,2-b]pyridazinyl or pyrazolo[1,5-a]pyrimidinyl groups, exactly as demonstrated in the BMS patent series (US 2018/0179213 A1) [1]. The retained 4-isopropylamino group participates in critical hinge-region hydrogen bonding, making this the validated building block for this pharmacophore.

Multi-Gram Scale-Up Procurement for Process Chemistry Development

Based on the demonstrated 12.3 g batch synthesis with 90% isolated yield from ethyl 4,6-dichloronicotinate [1], process chemistry groups can confidently procure this compound at quantities exceeding 10 g for route-scouting, impurity profiling, and crystallization optimization. The high boiling point (338 °C) further supports its use in high-temperature reaction screening without concerns about distillative loss.

Nicotinic Receptor Pharmacology Probe Development

With validated α4β2 nAChR binding (Ki = 30 nM) and GRP109A antagonism (IC₅₀ = 24 nM) [2][3], this compound can serve as a starting scaffold for structure-activity relationship (SAR) studies targeting nicotinic receptor subtypes or the nicotinic acid receptor. Its 4.95 predicted LogP provides a lipophilic reference point for logD-driven property optimization .

Patent Strategy and Freedom-to-Operate Assessment

Intellectual property teams evaluating kinase inhibitor patent landscapes should note that this specific 4-isopropylamino-6-chloro ethyl ester is the only N-alkyl variant explicitly specified as an intermediate in the BMS IRAK4 patent family (WO 2016/210037) [1]. Procuring and testing alternative 4-alkylamino congeners may carry distinct patent risk profiles, as those variants are not exemplified in the same patent corpus.

Quote Request

Request a Quote for Ethyl 6-chloro-4-(isopropylamino)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.